(R)-1-(6,7-Dihydro-5H-benzo[6,7]cyclohepta[1,2-C]pyridazin-3-YL)-N3-(7-(pyrrolidin-1-YL)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-YL)-1H-1,2,4-triazole-3,5-diamine
Description
The compound (R)-1-(6,7-Dihydro-5H-benzo[6,7]cyclohepta[1,2-C]pyridazin-3-YL)-N3-(7-(pyrrolidin-1-YL)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-YL)-1H-1,2,4-triazole-3,5-diamine is a structurally complex molecule featuring a triazole core fused with polycyclic aromatic systems. Key structural elements include:
Properties
IUPAC Name |
1-(3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-yl)-3-N-[(7R)-7-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]-1,2,4-triazole-3,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N8/c31-29-33-30(32-24-13-10-20-11-14-25(15-12-22(20)18-24)37-16-3-4-17-37)36-38(29)27-19-23-8-5-7-21-6-1-2-9-26(21)28(23)35-34-27/h1-2,6,9-10,13,18-19,25H,3-5,7-8,11-12,14-17H2,(H3,31,32,33,36)/t25-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMZDGSRSGHMMK-RUZDIDTESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)[C@@H]2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648779 | |
| Record name | 1-(6,7-Dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-yl)-N~3~-[(7R)-7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]-1H-1,2,4-triazole-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1037624-76-2 | |
| Record name | 1-(6,7-Dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-yl)-N~3~-[(7R)-7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]-1H-1,2,4-triazole-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (R)-1-(6,7-Dihydro-5H-benzo[6,7]cyclohepta[1,2-C]pyridazin-3-YL)-N3-(7-(pyrrolidin-1-YL)-6,7,8,9-tetrahydro-5H-benzo annulen-2-YL)-1H-1,2,4-triazole-3,5-diamine (CAS No. 1037624-75-1), also known as Bemcentinib or BGB324, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that underline its significance in medicinal chemistry.
Synthesis
Recent advances in synthetic methodologies have facilitated the development of this compound. A notable approach involves ammonium acetate-mediated cyclocondensation reactions of various precursors under high-pressure conditions. This method enhances atom efficiency and broad substrate scope while being applicable for gram-scale synthesis .
Anticancer Properties
Bemcentinib has been primarily investigated for its anticancer properties. In vitro studies have demonstrated significant cytotoxic effects against several human cancer cell lines:
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
The MTT colorimetric assay revealed that compounds derived from the 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine exhibited promising cytotoxicity against A549 and MCF-7 cells. Notably, certain derivatives were effective against HCT-116 cells as well .
The mechanism by which Bemcentinib exerts its anticancer effects is believed to involve the inhibition of specific signaling pathways critical for cancer cell proliferation and survival. Research indicates that it may act as a selective inhibitor of the human neurokinin-3 receptor (NK3R), which has implications in various cancers .
Structure-Activity Relationship (SAR)
Understanding the SAR of Bemcentinib is crucial for optimizing its efficacy and safety profile. Several studies have focused on modifying structural components to enhance biological activity:
| Structural Feature | Modification | Effect on Activity |
|---|---|---|
| Pyrrolidinyl group | Substitution | Increased binding affinity to target receptors |
| Triazole ring | Positioning | Enhanced anticancer activity through improved solubility |
| Dihydrobenzo structure | Variations | Altered cytotoxic profiles against different cancer types |
Research has shown that specific modifications can lead to improved selectivity and potency against targeted cancer cells .
Case Studies
Several case studies have highlighted the clinical relevance of Bemcentinib:
- Clinical Trials : Phase I trials have assessed the safety and tolerability of Bemcentinib in patients with advanced solid tumors. Results indicated manageable side effects and preliminary signs of efficacy in specific patient populations.
- Combination Therapies : Studies exploring Bemcentinib in combination with other anticancer agents have shown synergistic effects, suggesting potential for enhanced therapeutic strategies in treating resistant cancer forms.
Comparison with Similar Compounds
(S)-1-(6,7-Dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-yl)-N3-(7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)-1H-pyrazole-3,5-diamine
- Structural Differences :
- Implications :
- The triazole core in the target compound may enhance metabolic stability compared to pyrazole due to increased aromaticity.
- Enantiomeric differences ((R) vs. (S)) could significantly alter receptor binding affinity, though experimental validation is required.
1-(6,7-Dihydro-5H-benzo[2,3]cyclohepta[2,4-d]pyridazin-3-yl)-3-N-[(7S)-7-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]-1,2,4-triazole-3,5-diamine
- Structural Differences :
- Safety Data :
6-(2,6-Dichlorophenyl)-3-(3-Methyl-1H-Pyrazol-5-Yl)-6,7-Dihydro-5H-[1,2]
- Structural Differences :
- Substituents : Dichlorophenyl and methyl-pyrazole groups (vs. pyrrolidinyl-annulene and triazole in the target).
- Pharmacological Relevance : Highlighted as a lead for drug development due to enhanced activity, suggesting that the target compound’s annulene and triazole motifs may similarly optimize binding .
Comparative Data Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for this compound, and how is its structure confirmed?
- Methodology : The compound is synthesized via multi-step reactions involving cyclocondensation of heterocyclic precursors (e.g., triazole and pyridazine derivatives). Salts are formed by reacting the parent acid with organic/inorganic bases in aqueous-alcohol media .
- Structural Confirmation :
- 1H NMR spectroscopy identifies proton environments and stereochemistry.
- Elemental analysis verifies empirical formulas.
- HPLC-MS confirms purity and molecular weight .
- Example : In analogous triazole derivatives, 1H NMR peaks at δ 7.2–8.1 ppm confirm aromatic protons, while δ 3.5–4.5 ppm indicate pyrrolidine ring protons .
Q. What physicochemical properties are critical for preclinical evaluation?
- Key Properties :
| Property | Method/Tool | Example Data (Analogues) | Reference |
|---|---|---|---|
| Lipophilicity (LogP) | SwissADME | LogP = 2.8 (vs. celecoxib: 3.5) | |
| Solubility | Experimental (HPLC) | 0.12 mg/mL in PBS (pH 7.4) | |
| Pharmacokinetics | In silico prediction | High intestinal absorption |
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data between in silico predictions and experimental results?
- Methodology :
- Compare SwissADME-predicted solubility with experimental data (e.g., equilibrium solubility assays).
- Adjust for ionization effects using Henderson-Hasselbalch equations .
- Validate via HPLC with UV detection under physiological pH conditions .
- Case Study : A triazole analogue showed a 30% discrepancy between predicted (0.25 mg/mL) and experimental (0.12 mg/mL) solubility due to unaccounted crystal lattice energy .
Q. What strategies optimize synthesis yield and purity for scale-up?
- Approaches :
- Design of Experiments (DoE) : Use factorial designs to optimize reaction time, temperature, and solvent ratios .
- Flow Chemistry : Continuous-flow reactors improve reproducibility for diazomethane intermediates .
- Purification : Recrystallization from chloroform/methanol mixtures enhances purity (>98% by HPLC) .
Q. How do non-covalent interactions influence the compound’s reactivity or supramolecular assembly?
- Key Insights :
- π-π stacking between benzannulene and pyridazine rings stabilizes the crystal lattice .
- Hydrogen bonding (N–H···N) in the triazole core affects solubility and binding to biological targets .
- Experimental Tools :
- X-ray crystallography maps interaction networks.
- DFT calculations model electronic effects .
Safety and Analytical Considerations
Q. What safety protocols are recommended for handling this compound?
- Guidelines :
- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/skin contact.
- Follow GBZ 2.1—2007 standards for workplace exposure limits (data pending for this specific compound) .
Q. Which analytical methods ensure batch-to-batch consistency?
- Quality Control :
- HPLC-MS : Monitors purity (>95%) and detects trace impurities.
- TLC : Tracks reaction completion (e.g., Rf = 0.6 in ethyl acetate/hexane) .
- Stability Testing : Store at −20°C under inert atmosphere to prevent degradation .
Computational and Mechanistic Studies
Q. How can in silico tools predict drug-likeness and off-target effects?
- Workflow :
- SwissADME : Predicts bioavailability, LogP, and P-glycoprotein substrate potential .
- Molecular Docking : Screens against kinase or GPCR targets to identify off-binding risks.
- Example : Celecoxib-like COX-2 selectivity was ruled out via docking studies, suggesting alternative mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
